oleoyl-CoA

Overview

Description

Scientific Research Applications

Oleoyl-CoA has a wide range of applications in scientific research:

Biology: Plays a role in the study of lipid signaling pathways and membrane dynamics.

Medicine: Research on this compound contributes to understanding metabolic disorders such as obesity, diabetes, and cardiovascular diseases.

Industry: Utilized in the production of biofuels and biodegradable plastics.

Mechanism of Action

Oleoyl-CoA exerts its effects primarily through its role as an acyl group donor in various biochemical reactions. It is involved in the synthesis of complex lipids, including phospholipids, triglycerides, and cholesterol esters. The molecular targets of this compound include enzymes such as acyl-CoA:cholesterol acyltransferase, which catalyzes the esterification of cholesterol, and lysophosphatidylcholine acyltransferase, which incorporates oleoyl groups into phospholipids .

Similar Compounds:

Palmitoyl-CoA: A saturated fatty acyl-CoA derivative involved in similar metabolic pathways as this compound.

Stearoyl-CoA: Another saturated fatty acyl-CoA that serves as a substrate for desaturation to form this compound.

Linthis compound: An unsaturated fatty acyl-CoA involved in the biosynthesis of polyunsaturated fatty acids.

Uniqueness of this compound: this compound is unique due to its role as a major product of stearoyl-CoA desaturase 1, which catalyzes the conversion of stearoyl-CoA to this compound. This desaturation step is crucial for the biosynthesis of monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules .

Future Directions

Biochemical Analysis

Biochemical Properties

Oleoyl-CoA participates in numerous biochemical reactions. It is a potent substrate of the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1), which is involved in the esterification of cholesterol . The enzyme stearoyl-CoA desaturase-1 (SCD1) converts saturated fatty acids into monounsaturated fatty acids, primarily stearoyl-CoA into this compound . This process is critical for energy metabolism and membrane composition .

Cellular Effects

This compound influences various cellular processes. It has been found to stimulate the basal ATPase activity of the ABCD1 protein, a member of the subfamily D of ABC transporters . This protein participates in the transport of various fatty acid-CoA derivatives or VLCFA into the peroxisome . Moreover, this compound has been found to alter the immune response in non-small cell lung adenocarcinoma through regulation of HMGB1 release .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the ABCD1 protein, stimulating its ATPase activity . This binding opens the substrate-binding tunnel, stabilizes a substrate conformation favorable for desaturation, and results in an opening of the tunnel, possibly allowing product exit into the surrounding membrane .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key component in the biosynthesis of fatty acids and the metabolism of lipids, carbohydrates, proteins, ethanol, bile acids, and xenobiotics . It is also involved in the glycolysis pathway, pyruvate metabolism, and fatty acid biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported by the ABCD1 protein from the cytosol into peroxisomes for β-oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleoyl-CoA can be synthesized through the esterification of oleic acid with coenzyme A. This reaction typically involves the activation of oleic acid to oleoyl-adenylate, followed by the transfer of the oleoyl group to coenzyme A. The reaction conditions often include the presence of ATP, magnesium ions, and specific enzymes such as acyl-CoA synthetase .

Industrial Production Methods: In industrial settings, this compound is produced using biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to overexpress enzymes that catalyze the formation of this compound from oleic acid and coenzyme A. The production process is optimized for high yield and purity .

Types of Reactions:

Reduction: It can be reduced to form saturated fatty acyl-CoA derivatives.

Common Reagents and Conditions:

Oxidation: Requires enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-hydroxyacyl-CoA dehydrogenase.

Reduction: Involves reductases and NADPH as a reducing agent.

Substitution: Catalyzed by acyltransferases in the presence of acceptor molecules like glycerol or cholesterol.

Major Products:

Oxidation: Acetyl-CoA and shorter-chain acyl-CoA derivatives.

Reduction: Saturated fatty acyl-CoA.

Substitution: Monoacylglycerols, diacylglycerols, triacylglycerols, and cholesterol esters.

properties

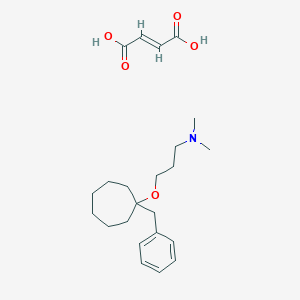

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadec-9-enethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUHQPOXLUAVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Oleoyl-CoA, a long-chain acyl-coenzyme A ester, demonstrates diverse interactions within cellular systems. It activates ATP-sensitive potassium (KATP) channels in cardiac muscle cells [, ] by directly binding to the Kir6.2 subunit []. This interaction increases the open probability of these channels and impairs their inhibition by ATP []. Furthermore, this compound inhibits the glucose-6-phosphate transporter in oilseed rape plastids, indirectly reducing fatty acid synthesis due to ATP deprivation []. It also plays a crucial role in lipid metabolism, serving as a substrate for enzymes involved in triacylglycerol synthesis [, , , ] and phosphatidic acid formation [, , ].

ANone: The provided research focuses primarily on the biological activity and metabolic roles of this compound, with limited information on its material compatibility and stability in non-biological contexts.

A: this compound is not a catalyst itself, but it plays a crucial role as a substrate for various enzymes. For instance, it is a substrate for this compound:1-acylglycerophosphocholine O-acyltransferase in mouse brain microsomes, contributing to phospholipid synthesis []. This compound is also a substrate for desaturases, specifically the Δ12- and Δ6-desaturases involved in the biosynthesis of γ-linolenic acid in borage seeds [].

ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound.

A: Comparing this compound with an analogue, oleoyl-(1, N6-etheno)-CoA, revealed the importance of the adenine moiety for citrate synthase inhibition []. Oleoyl-(1, N6-etheno)-CoA, despite being a better detergent, exhibited weaker inhibition and binding, suggesting a specific interaction between the adenine of this compound and the enzyme []. This highlights the significance of specific structural elements for this compound's biological activity. Additionally, research on the impact of different fatty acyl-CoA chain lengths on enzyme activity reveals that this compound (C18:1) shows higher activity with certain enzymes compared to shorter chain acyl-CoAs [, , , ].

ANone: The available research does not cover the pharmacokinetics or pharmacodynamics of this compound. Studies primarily focus on its biochemical roles and interactions within cellular systems.

A: While the provided papers do not discuss therapeutic applications or efficacy of this compound, they do demonstrate its biological activity in various in vitro and ex vivo experimental settings. For instance, this compound inhibits citrate synthase activity in vitro [], modulates KATP channel activity in excised membrane patches [, ], and affects fatty acid synthesis in isolated plastid preparations [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)